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molecular formula C22H22ClN5O B8379108 13-[2-(3-Aminophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one

13-[2-(3-Aminophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one

Cat. No. B8379108
M. Wt: 407.9 g/mol
InChI Key: XTZOFNNUVVUZHO-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

8-[2-(3-Aminophenyl)ethyl]-2-chloro-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.22 g, 0.54 mmol) was dissolved in 0.55 mL of concentrated hydrochloric acid. Water (2.8 mL) was added and the solution was cooled to 0° C. producing a precipitate. A solution of sodium nitrite (0.19 g, 2.75 mmol) in 8 mL of water was added dropwise. After 20 min, a solution of sodium azide (0.27 g, 4.15 mmol) in 3 mL of water was added in the dark. After 15 min, the product was extracted with ethyl acetate. Purification by flash chromatography, eluting with ethyl acetate/hexanes, and recrystallization (ether/petroleum ether) afforded 0.17 g of the title compound, m.p. 104°-105° C.
Quantity
0.55 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[CH:29]=[N:28][C:13]3[N:14]([CH2:26][CH3:27])[C:15]4[N:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:16]=4[N:17]([CH3:20])[C:18](=[O:19])[C:12]=3[CH:11]=2)[CH:5]=[CH:6][CH:7]=1.N([O-])=O.[Na+].[N-:34]=[N+:35]=[N-].[Na+]>Cl.O>[N:1]([C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[CH:29]=[N:28][C:13]3[N:14]([CH2:26][CH3:27])[C:15]4[N:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:16]=4[N:17]([CH3:20])[C:18](=[O:19])[C:12]=3[CH:11]=2)[CH:5]=[CH:6][CH:7]=1)=[N+:34]=[N-:35] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CCC1=CC2=C(N(C3=C(N(C2=O)C)C=CC(=N3)Cl)CC)N=C1
Name
Quantity
0.55 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.27 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a precipitate
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes, and recrystallization (ether/petroleum ether)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C=CC1)CCC1=CC2=C(N(C3=C(N(C2=O)C)C=CC(=N3)Cl)CC)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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